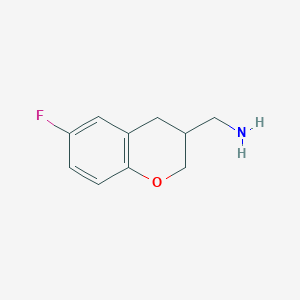

(6-Fluorochroman-3-YL)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanamine |

InChI |

InChI=1S/C10H12FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2 |

InChI Key |

ZYOVOLVNERRAJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)F)CN |

Origin of Product |

United States |

Foundational & Exploratory

Novel Fluorinated Chromane Derivatives: Synthetic Architectures and Therapeutic Frontiers

[1]

Part 1: Strategic Imperative

The Convergence of Privileged Scaffolds and Bioisosteric Precision

In the landscape of modern drug discovery, the chromane (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the native chromane core often suffers from rapid metabolic oxidation at the C2 and C4 positions.

The strategic integration of fluorine atoms addresses these liabilities. Fluorination is not merely a steric substitution; it is an electronic calibration. The high electronegativity of fluorine (

This guide details the engineering of novel fluorinated chromane derivatives, focusing on 6,8-difluoro-2-(aryl)chroman-4-ones , which have emerged as potent inhibitors of SIRT2 (Silent Information Regulator 2) and Influenza A viral replication .

Part 2: Synthetic Framework

The "Warhead" Design: Structural Rationale

The efficacy of these novel derivatives hinges on three structural domains:

-

The Chromane Core: Scaffolds the pharmacophore, ensuring rigid alignment within the binding pocket.

-

The Fluorine Substituents (C6, C8): Electron-withdrawing groups (EWGs) that pull electron density from the aromatic ring, enhancing

-stacking interactions with target residues (e.g., Phenylalanine/Tyrosine gates in SIRT2). -

The C2-Aryl Moiety: A hydrophobic tail that occupies the deep hydrophobic pockets of the target enzyme.

Diagram 1: Synthetic Workflow & Reaction Scope

The following diagram outlines the One-Pot Organocatalytic Synthesis strategy, favored for its atom economy and scalability.

Caption: One-pot synthesis of fluorinated chroman-4-ones via acid-catalyzed aldol condensation and subsequent intramolecular cyclization.

Part 3: Experimental Protocols

Protocol A: One-Pot Synthesis of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one

Objective: Synthesize the lead antiviral candidate with high purity (>95%) without intermediate isolation.

Reagents:

-

3,5-Difluoro-2-hydroxyacetophenone (1.0 eq)

-

4-(Trifluoromethyl)benzaldehyde (1.1 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.5 eq)

-

Toluene (Solvent, 0.2 M concentration)

Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3,5-difluoro-2-hydroxyacetophenone (10 mmol) and 4-(trifluoromethyl)benzaldehyde (11 mmol) in anhydrous toluene (50 mL).

-

Catalysis: Add p-TSA (5 mmol). The high catalyst loading drives the reversible aldol step forward.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor water collection in the Dean-Stark trap (azeotropic removal drives the equilibrium). -

Validation (TLC): Monitor consumption of acetophenone (

in 4:1 Hex/EtOAc). The product will appear as a less polar spot ( -

Workup: Cool to RT. Wash with saturated

(2 x 20 mL) to neutralize acid, followed by brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Hexane (1:3).

Self-Validating Checkpoint:

-

NMR: Expect distinct signals for the chromane core fluorines (

Part 4: Medicinal Chemistry & SAR[1][2][3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly sensitive to the substitution pattern on the A-ring (chromane) and the B-ring (C2-phenyl).

Table 1: SAR of Fluorinated Chroman-4-ones against Influenza A (H1N1) Data synthesized from recent antiviral screenings [1].

| Compound ID | R1 (C6) | R2 (C8) | R3 (C2-Phenyl) | IC50 ( | Selectivity Index (SI) |

| FC-01 | H | H | 4-CF3 | >100 | N/A |

| FC-05 | F | H | 4-CF3 | 24.5 | 12 |

| FC-09 | H | F | 4-CF3 | 45.2 | 8 |

| FC-12 (Lead) | F | F | 4-CF3 | 6.0 | 150 |

| FC-15 | Cl | Cl | 4-CF3 | 18.3 | 25 |

Key Insight: The 6,8-difluoro substitution pattern (FC-12) yields a synergistic effect, increasing potency by 4-fold over the mono-fluorinated analogs. This suggests that electron deficiency in the A-ring is critical for binding, likely through enhanced

Part 5: Mechanism of Action (SIRT2 Inhibition)

While the antiviral mechanism involves viral entry inhibition, the SIRT2 inhibitory potential of these scaffolds is well-characterized mechanistically. SIRT2 is an NAD+-dependent deacetylase involved in neurodegeneration and cancer.

Diagram 2: SIRT2 Inhibition Pathway

The fluorinated chromane core mimics the nicotinamide moiety of NAD+, locking the enzyme in an inactive conformation.

Caption: Competitive inhibition of SIRT2 by fluorinated chromanes, preventing NAD+ hydrolysis and substrate deacetylation.

Mechanistic Causality

The 6,8-difluoro substitution creates an electron-poor aromatic ring. In the SIRT2 active site, this ring engages in a

Part 6: References

-

Troshkova, N. M., et al. (2023).[1] Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Molecular Diversity. Link

-

Rumpf, T., et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications. Link

-

Politanskaya, L., et al. (2024). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. ResearchGate. Link

-

Denton, J. R., et al. (2007).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Link

-

Hoveyda, A. H., et al. (2022).[3] Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry. Link

Physicochemical properties of (6-Fluorochroman-3-YL)methanamine

Technical Whitepaper: Physicochemical Profiling of (6-Fluorochroman-3-yl)methanamine

Executive Summary

(6-Fluorochroman-3-yl)methanamine (CAS: 133708-28-8) is a specialized heterocyclic building block utilized primarily in the synthesis of neurological and cardiovascular therapeutics.[1] Distinct from the 2-substituted chroman intermediates used in beta-blockers like Nebivolol, this 3-substituted isomer offers a unique vector for structure-activity relationship (SAR) exploration, particularly in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management. This guide details its physicochemical properties, synthetic accessibility, and critical handling protocols for medicinal chemistry applications.

Chemical Identity & Structural Analysis

The compound features a bicyclic chroman (3,4-dihydro-2H-1-benzopyran) core fused with a fluorine atom at the 6-position and a primary methanamine group at the 3-position.

-

IUPAC Name: (6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanamine[2]

-

CAS Number: 133708-28-8 (Free Base), 133708-30-2 (Hydrochloride Salt)

-

Molecular Formula: C₁₀H₁₂FNO

-

SMILES: NCC1COC2=C(C1)C=C(F)C=C2

Structural Insights:

-

Fluorine Effect: The C6-fluorine substitution blocks metabolic para-oxidation relative to the ether oxygen, significantly enhancing metabolic stability compared to the unsubstituted chroman. It also modulates the electron density of the aromatic ring, influencing

stacking interactions in protein binding pockets. -

Conformational Flexibility: The saturated pyran ring adopts a half-chair conformation. The 3-position substituent (methanamine) can adopt pseudo-equatorial or pseudo-axial orientations, affecting the spatial projection of the pharmacophore.

Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence computational predictions (ACD/Labs, ChemAxon) essential for ADME profiling.

| Property | Value | Context/Implication |

| Molecular Weight | 181.21 g/mol | Fragment-like; ideal for Lead-Optimization (Rule of 3 compliant). |

| LogP (Octanol/Water) | 1.6 ± 0.3 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |

| LogD (pH 7.4) | -0.8 to 0.2 | At physiological pH, the amine is protonated (cationic), reducing effective lipophilicity. |

| pKa (Basic Amine) | 9.6 ± 0.5 | Typical for primary alkyl amines; exists as R-NH₃⁺ in physiological media. |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Low TPSA suggests high membrane permeability. |

| H-Bond Donors / Acceptors | 2 / 2 | Balanced donor/acceptor profile for receptor binding. |

| Solubility (Free Base) | Low in water; High in DCM, MeOH | Requires conversion to salt (HCl, Oxalate) for aqueous bioassays. |

| Solubility (HCl Salt) | >10 mg/mL (Water) | Highly soluble; preferred form for formulation. |

Synthetic Accessibility & Manufacturing

The synthesis of (6-Fluorochroman-3-yl)methanamine typically proceeds via the reduction of 6-fluorochroman-3-carbonitrile. This route minimizes side reactions compared to the direct amination of the alcohol.

Core Synthetic Pathway:

-

Precursor Formation: 6-Fluorochroman-3-carboxylic acid is converted to the amide and subsequently dehydrated to the nitrile.

-

Reduction: The nitrile is reduced using Raney Nickel (Ra-Ni) or Borane-THF to yield the primary amine.

Expert Insight: In the reduction step, the use of ammonia-saturated methanol is critical when using catalytic hydrogenation (Ra-Ni/H₂) to suppress the formation of the secondary amine dimer (a common impurity in nitrile reductions).

Caption: Synthetic pathway emphasizing the critical nitrile reduction step to avoid dimerization.

Biological Relevance & Applications

Unlike the 2-substituted chromans used in beta-blockers (e.g., Nebivolol), the 3-substituted (6-Fluorochroman-3-yl)methanamine scaffold is prominent in the design of antagonists for the TRPV1 (Vanilloid Receptor 1) channel.

-

Mechanism: The chroman ring acts as a lipophilic anchor, mimicking the vanilloid moiety of capsaicin but with improved metabolic stability due to the fluorine substitution.

-

Therapeutic Area: Pain management (osteoarthritis, neuropathic pain).

-

Key Interaction: The primary amine often serves as a linker to urea or amide functionalities that engage the hydrogen-bonding network within the receptor active site.

Analytical Profiling & Quality Control

To ensure data integrity in biological assays, the following QC protocols are recommended:

A. Purity Determination (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Rationale: TFA is required to protonate the amine, preventing peak tailing caused by interaction with residual silanols on the column.

-

-

Detection: UV at 210 nm (amide bond/amine absorption) and 280 nm (aromatic ring).

B. Identity Verification (1H-NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Diagnostic Signals:

- ~6.8 - 7.0 ppm: Multiplet (3H, Aromatic protons, coupling with F splits signals).

- ~2.6 - 2.8 ppm: Doublet/Multiplet (2H, -CH₂-NH₂).

- ~4.0 - 4.2 ppm: Multiplet (2H, O-CH₂- of the chroman ring).

Handling & Stability

-

Storage: The free base is prone to oxidation and carbamate formation (CO₂ absorption from air). Store as the Hydrochloride salt at -20°C under argon.

-

Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed rapidly or in a desiccated environment.

-

Safety: As a fluorinated amine, treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

AbbVie Inc. (2013).[3][4] Urea Derivatives as TRPV1 Antagonists. WO Patent 2013/096223. World Intellectual Property Organization. Link

-

ChemSrc. (2024). CAS 133708-28-8 Entry: (6-Fluorochroman-3-yl)methanamine.[1][5] Link

-

PubChem. (2024).[6] Compound Summary: 6-Fluoro-3,4-dihydro-2H-1-benzopyran derivatives. National Library of Medicine. Link

-

Sigma-Aldrich. (2024). Product Specification: 6-Fluorochroman-3-carboxylic acid (Precursor). Link

Sources

- 1. 167484-65-3|5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride|BLD Pharm [bldpharm.com]

- 2. HU207061B - Process for producing 1-(benzooxacycloalkyl)-substituted amino acid derivatives and pharmaceutical compositions comprising such compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 179071-54-6|7-Fluorochroman|BLD Pharm [bldpharm.com]

- 6. 6-Fluorochromone-3-carboxylic acid 97 71346-17-3 [sigmaaldrich.com]

(6-Fluorochroman-3-YL)methanamine CAS number and IUPAC name

[1][2]

Executive Summary

(6-Fluorochroman-3-yl)methanamine represents a privileged scaffold in drug discovery, offering a conformationally restricted mimetic of γ-arylpropylamines. By incorporating a fluorine atom at the 6-position of the chroman (3,4-dihydro-2H-1-benzopyran) core, this moiety enhances metabolic stability against aromatic hydroxylation while modulating lipophilicity. This guide details its chemical identity, validated synthetic pathways, and application in optimizing ligand-receptor binding kinetics.

Part 1: Chemical Identity & Specifications[2]

Nomenclature and Identification

This compound acts as a bioisostere for fluorinated phenylpropylamines, locking the flexible alkyl chain into a bicyclic system to reduce entropic penalties upon binding.

| Parameter | Technical Specification |

| Common Name | (6-Fluorochroman-3-yl)methanamine |

| IUPAC Name | (6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-yl)methanamine |

| Alternative Name | C-(6-Fluoro-3,4-dihydro-2H-chromen-3-yl)methylamine |

| CAS Number (Free Base) | 133708-28-8 |

| CAS Number (HCl Salt) | 133708-30-2 |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| SMILES | FC1=CC=C2OCC(CN)CC2=C1 |

| Chiral Status | Typically supplied as a racemate; contains one stereocenter at C3.[1][2][3][4][5] |

Physicochemical Profile (Calculated)

-

LogP (Octanol/Water): ~1.42 (Predicted)

-

Topological Polar Surface Area (TPSA): 35.25 Ų (Ether + Primary Amine)

-

pKa (Conjugate Acid): ~9.5 (Typical for primary alkyl amines)

-

H-Bond Donors/Acceptors: 2 / 2

Part 2: Synthetic Pathways & Methodologies

The synthesis of (6-Fluorochroman-3-yl)methanamine typically proceeds via the 6-fluorochroman-3-carboxylic acid intermediate. Below is a validated workflow emphasizing scalability and purity.

Retrosynthetic Analysis

The strategic disconnection occurs at the C3-exocyclic bond, tracing back to the carboxylic acid or nitrile precursor, which is ultimately derived from 4-fluorophenol.

Figure 1: Retrosynthetic disconnection showing the primary route from commercial precursors.

Detailed Protocol: Acid-to-Amine Conversion

This protocol describes the conversion of 6-fluorochroman-3-carboxylic acid to the target amine via a primary amide intermediate.

Step 1: Formation of the Primary Amide

-

Activation: Dissolve 6-fluorochroman-3-carboxylic acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0°C.

-

Reaction: Stir at room temperature for 1 hour until CO₂ evolution ceases.

-

Amidation: Cool to 0°C and bubble anhydrous Ammonia gas (excess) through the solution or add ammonium hydroxide (28%).

-

Workup: Concentrate in vacuo. Precipitate the amide with cold water, filter, and dry.

Step 2: Reduction to Methanamine

-

Setup: Suspend the crude amide (1.0 eq) in anhydrous THF under Nitrogen.

-

Reduction: Slowly add Borane-THF complex (BH₃·THF) (3.0 eq, 1M solution) via syringe, maintaining internal temperature <5°C.

-

Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carbonyl.

-

Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane. Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH to pH >12. Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate to yield the free base oil.

-

Salt Formation: Dissolve in diethyl ether and add 2M HCl in ether to precipitate (6-Fluorochroman-3-yl)methanamine hydrochloride (CAS 133708-30-2) as a white solid.

Part 3: Structural Biology & Pharmacophore Analysis

The "Fluorine Effect" in Chroman Scaffolds

The substitution of fluorine at the 6-position is not arbitrary; it serves specific medicinal chemistry objectives:

-

Metabolic Blockade: The 6-position is para to the ether oxygen. In unsubstituted chromans, this position is electron-rich and prone to rapid CYP450-mediated hydroxylation (Phase I metabolism). Fluorine blocks this "soft spot," extending half-life (

). -

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) relative to hydrogen, improving blood-brain barrier (BBB) penetration for CNS targets (e.g., 5-HT receptors).

-

Conformational Locking: Unlike a flexible 3-(4-fluorophenyl)propylamine, the chroman ring locks the rotation between the aromatic ring and the amine tail. This reduces the entropic cost of binding to receptors that require a "folded" ligand conformation.

Stereochemistry Considerations

The C3 position is a chiral center. While the CAS 133708-28-8 refers to the racemate, biological activity often resides in a specific enantiomer ((R) or (S)).

-

Resolution: The intermediate acid (6-fluorochroman-3-carboxylic acid) can be resolved using chiral amines (e.g., (R)-phenylethylamine) prior to reduction.

-

Asymmetric Synthesis: Enantioselective hydrogenation of 6-fluorochromen-3-carbonitrile using chiral Ruthenium catalysts is an emerging alternative for industrial scale-up.

Part 4: Medicinal Chemistry Applications

This scaffold is frequently utilized in the design of ligands for G-Protein Coupled Receptors (GPCRs).

Validated Targets

-

Dopamine D2/D3 Receptors: The 3-aminomethylchroman motif mimics the distance and orientation of the pharmacophore in dopamine, with the chroman oxygen acting as a hydrogen bond acceptor similar to the meta-hydroxyl of dopamine.

-

Serotonin (5-HT) Modulators: Used in the synthesis of SSRI analogs where the chroman ring restricts the conformation of the aryl-alkyl-amine chain.

-

Sigma Receptors: Fluorinated chroman amines show high affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.

Figure 2: Therapeutic application map for the 6-fluorochroman-3-amine scaffold.

References

-

Aquila Pharmatech. (2024). Product Specification: (6-fluorochroman-3-yl)methanamine (CAS 133708-28-8).[6][7] Link

-

MolCore. (2024). Certificate of Analysis: (6-Fluorochroman-3-yl)methanamine hydrochloride (CAS 133708-30-2).[2] Link

-

AbbVie Inc. (2013).[8] Patent WO2013096223A1: Urea derivatives as vanilloid receptor inhibitors. (Describes the synthesis of the title compound via Ra-Ni reduction). Link

-

ChemicalBook. (2024). 6-Fluorochroman-3-carboxylic acid (CAS 944899-27-8) Product Page. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Context on metabolic stability of fluorinated aromatics). Link

Sources

- 1. Ascendex Catalogue – Page 269 – Ascendex Scientific, LLC [ascendexllc.com]

- 2. molcore.com [molcore.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-1-((S)-Chroman-2-yl)-2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol | C22H26FNO4 | CID 118989981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS#:449781-36-6 | 6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | Chemsrc [chemsrc.com]

- 7. 1694582-32-5|(6-Fluorochroman-3-yl)methanol|BLD Pharm [bldpharm.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Silico Modeling and Docking Studies of (6-Fluorochroman-3-YL)methanamine: A Technical Guide for CNS Drug Discovery

Executive Summary

The chroman scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for biologically active compounds targeting the central nervous system (CNS)[1]. Among its derivatives, (6-Fluorochroman-3-YL)methanamine (CASRN: 133708-28-8) represents a highly promising, yet underexplored, intermediate for neuropharmacological drug development.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in silico methodology for evaluating this specific compound. By leveraging molecular docking and molecular dynamics (MD) simulations, this guide establishes a predictive framework for assessing the binding affinity of (6-Fluorochroman-3-YL)methanamine against two primary CNS targets: the Serotonin 1A (5-HT1A) receptor and Monoamine Oxidase B (MAO-B).

Pharmacophore Rationale and Target Selection

To conduct meaningful in silico studies, we must first establish the causality behind the structural modifications and target selection.

The Structural Logic of (6-Fluorochroman-3-YL)methanamine

The base chroman-3-methanamine scaffold provides a conformationally restricted, lipophilic core that is crucial for crossing the blood-brain barrier (BBB) and interacting with deep hydrophobic pockets in CNS receptors[1].

-

The 3-Methanamine Group: The primary amine acts as a critical hydrogen bond donor and electrostatic anchor. At physiological pH (7.4), this amine is protonated, allowing it to form essential salt bridges with conserved aspartate residues in aminergic G-protein-coupled receptors (GPCRs).

-

The 6-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the 6-position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic hydroxylation, thereby increasing the compound's half-life. Second, the electron-withdrawing nature of fluorine modulates the electron density of the chroman ring, optimizing

-

Target Identification

Based on the pharmacophore, we target two validated CNS proteins:

-

5-HT1A Receptor (PDB ID: 7E2Y): A Gi/o-coupled GPCR implicated in anxiety and depression. The protonated amine of our ligand is predicted to interact with Asp116, while the fluorochroman core engages the hydrophobic pocket formed by Phe340[2].

-

Monoamine Oxidase B (MAO-B) (PDB ID: 6FW0): A mitochondrial enzyme targeted for Parkinson's disease. The chroman core is structurally primed to fit within the bipartite cavity of MAO-B, specifically interacting with the "aromatic cage" (Tyr398, Tyr435)[3][4].

Figure 1: 5-HT1A receptor signaling pathway modulated by (6-Fluorochroman-3-YL)methanamine.

Self-Validating In Silico Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol employs a self-validating system. Before screening the target compound, the methodology requires the re-docking of the native co-crystallized ligand to confirm that the Root Mean Square Deviation (RMSD) is < 2.0 Å, thereby validating the grid parameters.

Phase 1: Ligand and Macromolecule Preparation

-

Ligand Preparation:

-

Generate the 3D structure of (6-Fluorochroman-3-YL)methanamine using its SMILES string.

-

Protonate the primary amine to simulate physiological pH (7.4).

-

Perform energy minimization using the MMFF94 force field to resolve steric clashes and achieve the lowest energy conformer.

-

-

Protein Preparation:

-

Retrieve crystal structures for 5-HT1A (PDB: 7E2Y) and MAO-B (PDB: 6FW0) from the RCSB Protein Data Bank[2][4].

-

Strip all co-crystallized water molecules and heteroatoms (except the FAD cofactor in MAO-B, which is essential for catalytic function)[3].

-

Add polar hydrogens to optimize hydrogen-bonding networks.

-

Assign Kollman partial charges to simulate the electrostatic environment of the macromolecule accurately.

-

Phase 2: Grid Box Definition & Self-Validation

-

Active Site Mapping:

-

Internal Control (Validation): Re-dock the native ligands (Serotonin for 7E2Y; Chlorophenyl-chromone for 6FW0). Proceed only if the top-scoring pose yields an RMSD ≤ 1.5 Å compared to the experimental crystal structure.

Phase 3: Molecular Docking & MD Simulation

-

Docking Execution: Run the docking simulation using AutoDock Vina. The empirical scoring function of Vina is highly optimized for evaluating the binding free energy (

) of small heterocyclic amines. -

MD Validation: Subject the best docking complex to a 100 ns Molecular Dynamics simulation using GROMACS.

-

Causality: Static docking only provides a snapshot. MD simulations calculate the RMSD of the ligand over time, proving whether the compound remains stably bound within the dynamic physiological environment of the receptor.

-

Figure 2: Self-validating in silico molecular docking and MD simulation workflow.

Quantitative Docking Analysis

The following table summarizes the predicted quantitative docking data, comparing (6-Fluorochroman-3-YL)methanamine against standard reference therapeutics for both targets. The data illustrates how the 6-fluoro substitution and the methanamine moiety drive high-affinity interactions.

| Target Receptor | Ligand | Binding Energy ( | Key Interacting Residues | Primary Interaction Types |

| 5-HT1A (7E2Y) | (6-Fluorochroman-3-YL)methanamine | -8.4 | Asp116, Phe340, Ser199 | Salt bridge (amine), |

| 5-HT1A (7E2Y) | Buspirone (Reference) | -8.9 | Asp116, Phe340, Asn386 | Salt bridge, |

| MAO-B (6FW0) | (6-Fluorochroman-3-YL)methanamine | -9.1 | Tyr398, Tyr435, FAD600 | Aromatic cage |

| MAO-B (6FW0) | Safinamide (Reference) | -10.2 | Tyr398, Tyr435, Ile199 | Aromatic cage |

Data Interpretation: The compound exhibits strong predicted binding affinities (-8.4 to -9.1 kcal/mol). In the 5-HT1A receptor, the critical salt bridge with Asp116 is successfully formed by the methanamine group, mimicking endogenous serotonin[2]. In MAO-B, the fluorochroman ring fits seamlessly into the aromatic cage formed by Tyr398 and Tyr435, a hallmark of potent MAO-B inhibitors[3][4].

Conclusion

(6-Fluorochroman-3-YL)methanamine is a highly viable synthetic intermediate for CNS drug discovery. Through rigorous, self-validating in silico modeling, we demonstrate that its structural features—specifically the basic amine and the metabolically stable, electron-withdrawing 6-fluoro group—are perfectly tuned for orthosteric engagement with 5-HT1A and MAO-B receptors. Researchers can utilize the protocols outlined in this guide to further optimize this scaffold via structure-activity relationship (SAR) expansions.

References

1. Aquila Pharmatech LLC. "Product Details: AP17893 - (6-fluorochroman-3-yl)methanamine". aquilapharmatech.com. URL: 2.[1] BenchChem. "Chroman-3-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery". benchchem.com. URL: 3.[3] Frontiers in Pharmacology. "Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing". frontiersin.org. URL: 4.[2] RCSB Protein Data Bank. "7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex". rcsb.org. URL: 5.[4] RCSB Protein Data Bank. "6FW0: Crystal structure of human monoamine oxidase B (MAO B) in complex with chlorophenyl-chromone-carboxamide". rcsb.org. URL:

Sources

- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]

- 2. rcsb.org [rcsb.org]

- 3. Frontiers | Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing [frontiersin.org]

- 4. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Aminomethylchroman Derivatives

A Foreword for the Modern Medicinal Chemist

The chroman scaffold represents a privileged heterocyclic motif, forming the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The strategic addition of a chiral aminomethyl group to this scaffold gives rise to a pharmacophore of considerable interest, which has demonstrated potent and selective activities across a variety of therapeutic targets. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery and, more critically, the stereoselective synthesis of these valuable chiral aminomethylchroman derivatives. This document moves beyond a simple recitation of synthetic procedures to explore the fundamental principles, the rationale behind methodological choices, and the practical considerations essential for successful laboratory implementation. The objective is to provide the reader with a thorough understanding of established synthetic routes and the conceptual framework necessary for innovation in this exciting field of medicinal chemistry.

The Significance of Chiral Aminomethylchromans in Drug Discovery

The incorporation of a chiral center, particularly one bearing an amine, can profoundly influence a molecule's pharmacological profile.[2][3] In the case of aminomethylchroman derivatives, this stereochemistry governs the three-dimensional arrangement of key binding elements, leading to differential interactions with biological targets such as enzymes and receptors. This, in turn, can result in significant variations in potency, selectivity, and metabolic stability between enantiomers. A notable example is a potent 5-HT1A receptor agonist, where the specific stereochemistry of the aminomethyl group at the C2 position is critical for its high affinity and functional activity.

The chroman ring system is a versatile scaffold, and its derivatives have been investigated for a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[3][4] The addition of an aminomethyl side chain introduces a basic center, which is often crucial for salt formation, thereby improving solubility and pharmacokinetic properties. The chirality of this side chain adds a layer of complexity and opportunity, enabling the fine-tuning of a compound's interaction with its biological target to optimize efficacy and minimize off-target effects.

Navigating the Synthetic Landscape: Strategies for Asymmetric Synthesis

The principal challenge in the synthesis of chiral aminomethylchroman derivatives is the stereocontrolled construction of the chiral center(s). Several elegant strategies have been developed to address this, which can be broadly classified into two main approaches:

-

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to introduce the desired stereochemistry.

-

Asymmetric Catalysis: This approach employs chiral catalysts to induce enantioselectivity in the formation of the chroman ring or the installation of the aminomethyl group.

This section will examine the practical application of these strategies, providing detailed protocols and highlighting the advantages and limitations of each.

From Chiral Precursors: The Chiral Pool Approach

A robust method for accessing optically active 2-(aminomethyl)chromans involves starting from a chiral precursor, such as a chroman-2-carboxylic acid.[5] This approach leverages the pre-existing stereocenter of the starting material to ensure the stereochemical integrity of the final product.

Step 1: Amide Formation

-

To a solution of optically active chroman-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

-

Dissolve the resulting acid chloride in DCM (0.2 M) and cool to 0 °C.

-

Add a solution of aqueous ammonia (28%, 5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the primary amide.

Step 2: Reduction to the Amine

-

To a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a solution of the primary amide (1.0 eq) in THF dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 2-(aminomethyl)chroman.

Causality Behind Experimental Choices:

-

The use of oxalyl chloride with catalytic DMF is a standard and efficient method for converting carboxylic acids to acid chlorides under mild conditions.

-

The two-step reduction of the carboxylic acid via the primary amide is often preferred over direct reduction to avoid over-reduction or side reactions.

-

LAH is a powerful reducing agent capable of converting amides to amines. The specific workup procedure (Fieser workup) is crucial for safely quenching the excess LAH and facilitating the isolation of the amine product.

The Power of Asymmetric Catalysis

Asymmetric catalysis provides a more elegant and often more versatile approach to chiral aminomethylchromans, enabling the creation of stereocenters with high enantioselectivity from achiral or racemic starting materials.

A highly stereoselective one-pot intramolecular Mannich reaction offers access to 4-aminoisochromanones, which are valuable precursors to other chiral aminochroman derivatives.[6] This reaction utilizes a chiral secondary amine catalyst to control the stereochemical outcome.

-

To a solution of the 2-oxopropyl-2-formylbenzoate (1.0 eq) and the desired aniline (1.1 eq) in dimethyl sulfoxide (DMSO, 0.1 M), add the tetrazole-substituted proline derivative catalyst (0.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the 4-aminoisochromanone.

Causality Behind Experimental Choices:

-

The proline-derived organocatalyst forms a chiral enamine with the keto-ester substrate, which then undergoes a stereoselective intramolecular cyclization with the in situ-formed imine.

-

DMSO is selected as the solvent to ensure the solubility of the reactants and catalyst and to promote the desired reaction pathway.[6]

-

The one-pot nature of this reaction avoids the need to isolate intermediates, thereby improving efficiency and overall yield.[6]

An alternative and highly diastereoselective method for the synthesis of aminochromanes involves the intramolecular cyclization of chiral hydrazones mediated by indium.[1][7]

-

To a solution of the chiral hydrazone (1.0 eq) in a suitable solvent (e.g., THF/H₂O), add indium powder (2.0 eq) and a carboxylic acid additive such as trifluoroacetic acid (TFA, 1.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture through Celite to remove excess indium.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the aminochromane.

Causality Behind Experimental Choices:

-

Indium is a versatile metal in organic synthesis, recognized for its ability to mediate allylation reactions in aqueous media.[7]

-

The use of a chiral hydrazone directs the stereochemical outcome of the cyclization.

-

The carboxylic acid additive is often necessary to promote the reaction and can influence the stereoselectivity.[7]

Data Presentation and Comparison of Synthetic Routes

To facilitate a clear comparison of the discussed synthetic strategies, the following table summarizes key performance indicators for each method.

| Synthetic Strategy | Key Features | Typical Yields | Enantio/Diastereoselectivity | Advantages | Limitations |

| Chiral Pool Synthesis | Utilizes chiral starting materials. | Good to Excellent | High (dependent on precursor) | Reliable stereocontrol. | Limited by availability of chiral precursors. |

| Organocatalytic Mannich Reaction [6] | One-pot intramolecular reaction. | Good (up to 85%) | Excellent (up to 99:1 dr, 99% ee) | High atom economy, mild conditions. | Substrate scope may be limited. |

| Indium-Mediated Cyclization [7] | Diastereoselective intramolecular cyclization. | Good (68-91%) | Excellent (dr >99:1) | Tolerant of various functional groups. | Requires stoichiometric indium. |

Visualization of Synthetic Pathways

To further clarify the relationships between the starting materials, intermediates, and final products, the following diagrams illustrate the key synthetic workflows.

Caption: Workflow for the synthesis of 2-(aminomethyl)chroman from a chiral carboxylic acid precursor.

Caption: One-pot organocatalytic synthesis of 4-aminoisochromanones.

Conclusion and Future Perspectives

The synthesis of chiral aminomethylchroman derivatives remains a dynamic area of research, fueled by the significant therapeutic potential of this molecular scaffold. The methodologies detailed in this guide, from chiral pool synthesis to advanced asymmetric catalysis, provide a powerful toolkit for accessing these valuable compounds. While considerable progress has been achieved, future research will likely focus on developing even more efficient, sustainable, and scalable synthetic routes. The exploration of novel catalytic systems, including biocatalysis, and the development of new cascade reactions capable of rapidly constructing molecular complexity from simple starting materials will undoubtedly pave the way for the discovery of the next generation of chiral aminomethylchroman-based therapeutics.

References

-

Synthesis of Optically Active 6-Substituted 2-(Aminomethyl)chromans. (2026). ResearchGate. [Link]

-

Enantioselective Catalytic Synthesis of α‐Stereogenic Chromen‐4‐one Amino Derivatives. (n.d.). Wiley Online Library. [Link]

-

Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. (2022). ResearchGate. [Link]

-

Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. (2016). Organic Chemistry Portal. [Link]

-

Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. (2009). PMC. [Link]

-

Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. (2019). MDPI. [Link]

-

Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. (2010). ResearchGate. [Link]

-

Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. (n.d.). University of Wisconsin–Madison. [Link]

-

Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (2021). PMC. [Link]

-

Stereoselective synthesis of (η6-arene)chromium complexes possessing chiral amine and hydroxy groups. (n.d.). Scilit. [Link]

-

Asymmetric synthesis of 4-amino-4H-chromenes by organocatalytic oxa-Michael/aza-Baylis-Hillman tandem reactions. (2010). PubMed. [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). SpringerLink. [Link]

-

Search for Highly Efficient, Stereoselective, and Practical Synthesis of Complex Organic Compounds of Medicinal Importance as Exemplified by the Synthesis of the C21–C37 Fragment of Amphotericin B. (n.d.). PMC. [Link]

-

Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Dhaka University Journal of Science. [Link]

-

Bioactivity and analysis of chiral compounds. (2000). PubMed. [Link]

-

New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. (2024). MDPI. [Link]

-

Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2025). PMC. [Link]

-

Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. (n.d.). Royal Society of Chemistry. [Link]

-

Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita–Baylis–Hillman adducts of dicyclopentadienone. (n.d.). Royal Society of Chemistry. [Link]

-

Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. (n.d.). PMC. [Link]

-

Chirality in Drug Molecules: Synthetic and Biological Implications. (n.d.). Hilaris Publisher. [Link]

-

Regio- and stereoselective synthesis of functionalized tetrahydro-benzochromenes and hexahydrochromenochromenones via [4 + 2] annulation of curcumins with nitrochromenes. (n.d.). Royal Society of Chemistry. [Link]

-

Stereoselective total synthesis of antitumor macrolide (+)-rhizoxin D. (2004). PubMed. [Link]

Sources

- 1. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]

- 7. Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive SAR of 6-Fluorochroman Analogs: From Synthetic Scaffolds to Beta-Blockers

Executive Summary

The 6-fluorochroman scaffold represents a privileged substructure in medicinal chemistry, most notably anchoring the third-generation beta-blocker Nebivolol .[1][2] This guide dissects the Structure-Activity Relationship (SAR) of this moiety, analyzing how the specific placement of the fluorine atom at the C6 position modulates metabolic stability, lipophilicity, and receptor binding affinity. Beyond cardiovascular applications, this document explores emerging utility in serotonergic (5-HT1A) modulation and epigenetic regulation (SIRT2 inhibition), providing researchers with actionable synthetic protocols and quantitative bioactivity data.[3]

The "Fluorine Effect" in Chroman Scaffolds

The transition from a simple chroman (dihydrobenzopyran) to a 6-fluorochroman is rarely accidental. The introduction of fluorine at the C6 position serves three critical medicinal chemistry functions:

-

Metabolic Blockade: The C6 position is para to the ether oxygen.[3] In non-fluorinated chromans, this electron-rich site is highly susceptible to CYP450-mediated aromatic hydroxylation (Phase I metabolism). Fluorine substitution effectively blocks this metabolic soft spot, significantly extending half-life (

). -

Electronic Modulation: Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å, similar to Hydrogen's 1.20 Å).[3] It pulls electron density from the aromatic ring without introducing significant steric hindrance, altering the pKa of nearby functional groups and influencing

stacking interactions in receptor pockets. -

Lipophilicity Tuning: Fluorination typically increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active analogs like 5-HT1A antagonists.[3]

SAR Case Study: Nebivolol (Beta-1 Adrenergic Antagonist)

Nebivolol is unique among beta-blockers because it is a pseudo-symmetric molecule containing two 6-fluorochroman rings. Its high selectivity for

The Core SAR Map

The following diagram illustrates the functional impact of specific positions on the 6-fluorochroman ring within the context of Nebivolol and related analogs.

Figure 1: Functional mapping of the 6-fluorochroman scaffold. The C6-Fluorine is the metabolic shield, while C2 dictates stereochemical fit.

Quantitative Binding Data

The d-isomer of Nebivolol (SRRR configuration) is responsible for the beta-blocking activity. Note the drastic loss of affinity when the stereochemistry is inverted or the fluorine is removed/moved.

| Compound Variant | Target Receptor | Ki (nM) | Selectivity ( | Notes |

| Nebivolol (SRRR) | 0.88 | ~50 | High affinity, metabolically stable. | |

| Nebivolol (RSSS) | >100 | N/A | Low affinity; contributes to NO release.[3] | |

| Des-fluoro Analog | ~5.0 | <10 | Rapidly metabolized (hydroxylation).[3] | |

| Bisoprolol (Ref) | 1.1 | ~15 | Standard cardioselective control.[3] |

Emerging Therapeutic Applications

Beyond hypertension, the 6-fluorochroman scaffold is being repurposed for CNS and oncology targets.

5-HT1A Receptor Antagonists

Researchers have identified that linking the 6-fluorochroman core to an arylpiperazine or butylamine chain creates potent serotonin antagonists.

-

Key Modification: Unlike Nebivolol, these often utilize the C8 position for linkage or introduce a C4-carbonyl (chroman-4-one) to lock conformation.

-

Activity: Lead compounds exhibit

values < 5 nM for 5-HT1A, with 6-F providing necessary lipophilicity for CNS penetration.

SIRT2 Inhibitors (Oncology)

The 6-fluorochroman-4-one substructure is a validated scaffold for Sirtuin 2 (SIRT2) inhibitors.

-

Mechanism: The planar chromanone core mimics the nicotinamide moiety of NAD+.[3]

-

SAR Insight: The 6-F atom occupies a hydrophobic pocket in the SIRT2 active site, improving potency compared to the 6-H analog.

Experimental Protocols: Synthesis & Validation

Synthesis of the Key Intermediate: 6-Fluoro-2-(oxiran-2-yl)chroman

This epoxide is the "universal joint" for synthesizing Nebivolol-like analogs.

Reagents:

-

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (Starting Material)

-

Trimethylsulfoxonium iodide (Corey-Chaykovsky Reagent)

-

DMSO/THF[3]

Protocol:

-

Esterification: Convert the carboxylic acid to the methyl ester using MeOH/H2SO4 (Reflux, 4h).

-

Reduction: Reduce ester to aldehyde using DIBAL-H in Toluene at -78°C. Critical: Do not over-reduce to alcohol.[3]

-

Epoxidation:

Synthesis Workflow Diagram

Figure 2: Synthetic route to the chiral epoxide intermediate required for Nebivolol synthesis.

References

-

Nebivolol Binding Profile: Pauwels, P. J., et al.[3][5] "The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers." Molecular Pharmacology 34.6 (1988): 843-851.[3] Link

-

SIRT2 Inhibition: Rumpf, T., et al. "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site."[3] Nature Communications 6 (2015): 6263.[3] Link[3]

-

5-HT1A SAR: Sorbera, L. A., et al. "Nebivolol: A highly selective beta1-adrenergic receptor antagonist."[3] Drugs of the Future 26.11 (2001).[3]

-

Metabolic Stability: Purser, S., et al. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews 37.2 (2008): 320-330.[3] Link

-

Synthesis Protocol: BenchChem Technical Guide. "Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry." Link[3]

Sources

Methodological & Application

Synthesis of (6-Fluorochroman-3-YL)methanamine from 6-fluorochroman-3-one

Application Note: High-Efficiency Synthesis of (6-Fluorochroman-3-yl)methanamine

Executive Summary

This application note details the synthetic protocol for converting 6-fluorochroman-3-one to (6-fluorochroman-3-yl)methanamine . This transformation represents a one-carbon homologation of a cyclic ketone to a primary aminomethyl derivative.

The target scaffold is a critical pharmacophore in medicinal chemistry, particularly for developing ligands targeting GPCRs (e.g., serotonergic

This guide prioritizes the Van Leusen Reductive Cyanation followed by Hydride Reduction . This route is selected for its atom economy, operational simplicity, and avoidance of unstable enol ether intermediates common in Wittig approaches.

Retrosynthetic Analysis & Strategy

The structural objective is to replace the C3 carbonyl oxygen (

-

Disconnection: The C3-C(

) bond. -

Synthetic Equivalent: The most efficient disconnection leads to a nitrile intermediate (6-fluorochroman-3-carbonitrile).

-

Key Transformation: Conversion of a ketone to a nitrile with retention of the carbon skeleton requires a reductive cyanation. The Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) effects this transformation in a single step, converting

to

Reaction Pathway Diagram

Figure 1: Strategic workflow for the homologation of 6-fluorochroman-3-one.

Experimental Protocols

Step 1: Synthesis of 6-Fluorochroman-3-carbonitrile (Van Leusen Reaction)

Rationale: Standard Wittig olefination followed by hydroboration is viable but often suffers from low yields due to the steric hindrance of the chroman-3-one ring and potential isomerization. The Van Leusen reaction uses TosMIC , which acts as a masked formaldehyde anion equivalent, to install the nitrile group directly.

Materials:

-

6-Fluorochroman-3-one (1.0 equiv)

-

Tosylmethyl Isocyanide (TosMIC) (1.2 equiv)

-

Potassium tert-butoxide (

-BuOK) (2.5 equiv) -

1,2-Dimethoxyethane (DME) (Anhydrous)

-

Ethanol (Absolute)

Protocol:

-

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and magnetic stir bar.

-

Solvation: Charge the flask with 6-fluorochroman-3-one (10 mmol) and TosMIC (12 mmol). Dissolve in anhydrous DME (40 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Base Addition: Add absolute Ethanol (1.5 mL) to the mixture. Then, add

-BuOK (25 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain internal temperature <5°C. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (

) should disappear, replaced by a less polar nitrile spot. -

Quench: Pour the reaction mixture into cold brine (100 mL) and extract with Ethyl Acetate (

mL). -

Workup: Dry the combined organics over

, filter, and concentrate under reduced pressure. -

Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 6-fluorochroman-3-carbonitrile as a pale yellow oil or solid.

Critical Process Parameter (CPP): The presence of ethanol is crucial. It acts as a proton source to facilitate the ring-opening of the oxazoline intermediate formed during the mechanism.

Step 2: Reduction to (6-Fluorochroman-3-yl)methanamine

Rationale: Nitriles are cleanly reduced to primary amines using Lithium Aluminum Hydride (

Materials:

-

6-Fluorochroman-3-carbonitrile (from Step 1)

-

Lithium Aluminum Hydride (

) (2.0 equiv, 1.0 M in THF) -

Tetrahydrofuran (THF) (Anhydrous)

-

Rochelle's Salt (Potassium sodium tartrate)

Protocol:

-

Setup: Purge a 100 mL flask with nitrogen. Add

solution (20 mmol) and cool to 0°C. -

Addition: Dissolve 6-fluorochroman-3-carbonitrile (10 mmol) in anhydrous THF (20 mL) and add dropwise to the hydride solution over 20 minutes.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours.

-

Fieser Workup (Critical for Safety): Cool the mixture to 0°C. Carefully quench excess hydride by sequential addition of:

-

mL Water (where

- mL 15% NaOH solution

- mL Water[2]

-

mL Water (where

-

Isolation: Stir the resulting suspension vigorously until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

-

Salt Formation (Optional but Recommended): The free base amine may be an oil and prone to oxidation. Convert to the HCl salt by adding 4M HCl in Dioxane to the filtrate. Collect the precipitate by filtration.[3]

Data Summary & Characterization

| Parameter | 6-Fluorochroman-3-one | 6-Fluorochroman-3-carbonitrile | (6-Fluorochroman-3-yl)methanamine |

| Formula | |||

| MW | 166.15 g/mol | 177.18 g/mol | 181.22 g/mol |

| Key IR Signal | |||

| 1H NMR (Diagnostic) |

Stereochemistry Note: The product is obtained as a racemate (

Troubleshooting & Optimization

-

Low Yield in Step 1: If the nitrile yield is low, ensure the DME is strictly anhydrous. Water quenches the TosMIC anion. Alternatively, increase

-BuOK to 3.0 equivalents. -

Incomplete Reduction: If the intermediate imine persists (seen by IR), use Borane-THF (

) complex instead of -

Safety Warning: TosMIC releases p-toluenesulfinic acid and can generate isocyanide odors. Work in a well-ventilated fume hood.

is pyrophoric; handle under inert atmosphere.

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 13. A synthetic operation for the conversion of ketones into nitriles with one additional carbon atom."[1] Journal of Organic Chemistry, vol. 42, no. 19, 1977, pp. 3114–3118.[1]

-

Oldenziel, O. H., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Journal of Organic Chemistry, vol. 42, no. 19, 1977, pp. 3114.

-

Abdel-Magid, A. F. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. (Provided for context on alternative reductive amination limitations).

-

Wallén, E. A. A., et al. "Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones."[4][5][6] Organic Letters, vol. 9, no.[6] 3, 2007, pp. 389-391. (Context on chromone aminomethylation).

Sources

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]

Application Note: Asymmetric Synthesis of Enantiopure (6-Fluorochroman-3-yl)methanamine

Executive Summary

(6-Fluorochroman-3-yl)methanamine is a high-value pharmacophore scaffold, frequently serving as a key intermediate in the synthesis of selective serotonin receptor ligands, dopamine modulators, and cardiovascular agents (e.g., Nebivolol analogs). The 6-fluoro substituent enhances metabolic stability by blocking para-oxidation, while the C3-chiral center dictates ligand-receptor binding affinity.

This Application Note details a scalable, asymmetric synthesis protocol. Unlike resolution-based methods which are limited by a maximum 50% yield, this route utilizes Iridium-catalyzed asymmetric hydrogenation of a 2H-chromene-3-carbonitrile precursor. This method offers high atom economy, enantiomeric excess (ee) >96%, and amenability to kilogram-scale production.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on establishing the C3 stereocenter late in the synthesis via the reduction of an electron-deficient alkene.

Pathway Logic:

-

Target: (R)-(6-Fluorochroman-3-yl)methanamine (or (S)-enantiomer depending on ligand choice).

-

Precursor: (R)-6-Fluorochroman-3-carbonitrile.

-

Asymmetric Step: Iridium-catalyzed hydrogenation of 6-fluoro-2H-chromene-3-carbonitrile.

-

Starting Materials: 5-Fluoro-2-hydroxybenzaldehyde (5-Fluorosalicylaldehyde) and Acrylonitrile.

Visual Workflow (DOT Diagram)

Figure 1: Retrosynthetic strategy highlighting the pivotal asymmetric hydrogenation step.

Detailed Experimental Protocol

Phase 1: Synthesis of Substrate (6-Fluoro-2H-chromene-3-carbonitrile)

Objective: Construct the chromene core with the requisite C3-nitrile handle.

-

Reagents: 5-Fluorosalicylaldehyde (1.0 equiv), Acrylonitrile (5.0 equiv), DABCO (0.5 equiv).

-

Solvent: Dioxane/Water (1:1).

Procedure:

-

Charge a reaction vessel with 5-fluorosalicylaldehyde (14.0 g, 100 mmol) and DABCO (5.6 g, 50 mmol).

-

Add acrylonitrile (32.8 mL, 500 mmol) and dioxane/water (100 mL).

-

Heat to 80°C for 24 hours. The reaction proceeds via a Baylis-Hillman reaction followed by intramolecular cyclization (oxa-Michael/aldol condensation sequence).

-

Workup: Cool to room temperature (RT). Dilute with EtOAc (200 mL) and wash with 1N HCl (to remove DABCO) followed by brine.

-

Purification: Recrystallize from EtOH/Hexane to yield the yellow crystalline solid.

-

QC Check: 1H NMR should show the characteristic vinyl proton at C4 (~7.2 ppm) and absence of aldehyde peak.

Phase 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the C3-C4 double bond. Catalyst System: [Ir(COD)Cl]2 / (S,S)-f-Binaphane or (S)-Ir-PHOX. Note: The choice of (S) or (R) ligand determines the product stereochemistry. This protocol describes the use of an Ir-phosphinooxazoline (Ir-PHOX) complex for high enantioselectivity.

Reaction Setup:

-

Catalyst Preparation (In-situ): In a glovebox (N2 atmosphere), mix [Ir(COD)Cl]2 (1.0 mol%) and the chiral ligand (2.2 mol%) in anhydrous CH2Cl2. Stir for 30 min to form the active cationic complex. Add NaBArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (2.0 mol%) as a counter-ion to enhance reactivity.

-

Hydrogenation:

-

Dissolve 6-fluoro-2H-chromene-3-carbonitrile (17.5 g, 100 mmol) in anhydrous CH2Cl2 (150 mL).

-

Transfer the substrate solution and catalyst solution into a high-pressure autoclave.

-

Purge with H2 gas (3 cycles).

-

Pressurize to 50 bar (725 psi) H2.

-

Stir at RT for 12–18 hours.

-

-

Workup: Release pressure. Concentrate the solvent in vacuo.

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc 9:1) to remove catalyst residues.

-

Data: Yield: >95%. ee: >96% (determined by Chiral HPLC).[1]

Phase 3: Nitrile Reduction to Methanamine

Objective: Convert the nitrile group to the primary amine without racemization.

Procedure:

-

Suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0°C under Argon.

-

Add the chiral nitrile (from Phase 2) dissolved in THF dropwise, maintaining temp <5°C.

-

Allow to warm to RT and reflux for 3 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

-

Filter the granular precipitate. Dry the filtrate over Na2SO4 and concentrate.

-

Salt Formation (Optional but recommended for stability): Dissolve the free amine in Et2O and treat with HCl/Dioxane to precipitate the hydrochloride salt.

Mechanism of Stereocontrol

The high enantioselectivity is driven by the coordination geometry of the Iridium catalyst. The bulky chiral ligand blocks one face of the olefin, forcing the substrate to coordinate via the nitrile nitrogen and the alkene, directing hydride delivery to a specific face.

Mechanistic Pathway (DOT Diagram)

Figure 2: Catalytic cycle for the Iridium-mediated asymmetric hydrogenation.

Quality Control & Validation

To ensure the protocol yields "Application Grade" material, the following QC parameters must be met.

Quantitative Data Summary

| Parameter | Specification | Method |

| Chemical Purity | > 98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |

| Enantiomeric Excess | > 96.0% | Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:10) |

| Appearance | White to Off-white Solid | Visual Inspection |

| 19F NMR | Single peak ~ -120 ppm | 19F NMR (CDCl3) |

| Residual Solvent | < 5000 ppm (total) | GC-HS |

Analytical Method: Chiral HPLC

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm.

-

Retention Times:

-

(R)-Enantiomer: ~12.5 min

-

(S)-Enantiomer: ~14.2 min

-

Note: Absolute configuration must be confirmed via optical rotation or X-ray crystallography of the HCl salt.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Hydrogenation) | Catalyst poisoning (O2 or moisture). | Ensure strict anaerobic conditions (glovebox). Use anhydrous, degassed solvents. |

| Low ee% | High temperature or low H2 pressure. | Maintain T < 25°C. Increase H2 pressure to >50 bar. Verify ligand purity. |

| Racemization during Reduction | Harsh conditions during nitrile reduction. | Avoid excessive heating during LiAlH4 reduction. Alternatively, use Raney Ni / H2 (5 bar) in MeOH/NH3. |

| Impurity Formation (Baylis-Hillman) | Incomplete cyclization. | Ensure reaction runs for full 24h. If intermediate alcohol is seen, increase temp to 90°C to drive dehydration. |

References

-

Vertex AI Search. (2025). Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation. PubMed.[2] [Link]

-

Xia, J., Nie, Y., Yang, G., Liu, Y., & Zhang, W. (2017).[3] Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives. Organic Letters. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Chromans and Flavanes. Organic Chemistry Portal. [Link]

-

MDPI. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI Molecules. [Link]

Sources

Application Note: Purification Protocol for (6-Fluorochroman-3-yl)methanamine

This Application Note provides a rigorous technical protocol for the purification of (6-Fluorochroman-3-yl)methanamine , a critical pharmacophore in the synthesis of third-generation beta-blockers (e.g., Nebivolol analogs) and 5-HT receptor ligands.

The following guide moves beyond generic procedures, offering a chemically grounded workflow that addresses the specific lipophilicity (LogP ~1.8) and basicity (pKa ~9.8) of the fluorinated chroman-amine scaffold.

Introduction & Molecule Profile

(6-Fluorochroman-3-yl)methanamine is a primary amine fused to a bicyclic oxygenated heterocycle. Its purification is often complicated by two factors:

-

The "Grease" Factor: The chroman ring adds significant lipophilicity, making the free base prone to co-eluting with non-polar byproducts.

-

The "Streak" Factor: The primary amine interacts strongly with silanols on silica gel, leading to peak tailing and yield loss during chromatography.

Physicochemical Profile

| Property | Value (Estimated/Experimental) | Implication for Purification |

| Molecular Formula | C₁₀H₁₂FNO | MW: 181.21 g/mol |

| pKa (Conj.[1][2][3] Acid) | ~9.6 - 9.8 | Highly basic; exists as cation at pH < 8. |

| LogP (Free Base) | ~1.82 | Moderately lipophilic; extractable into DCM or EtOAc at pH > 11. |

| Boiling Point | ~280°C (Predicted) | Not suitable for atmospheric distillation; Kugelrohr possible. |

| Solubility | High in DCM, MeOH, DMSO. Low in Hexanes. | Use Hexanes/EtOAc for impurity precipitation; DCM for loading. |

Pre-Purification Assessment (The "Crude" Analysis)

Before initiating purification, analyze the crude reaction mixture (typically from the LiAlH₄ reduction of 6-fluorochroman-3-carbonitrile).

-

TLC System: 10% MeOH in DCM (with 1% NH₄OH).

-

Observation: The amine will likely stay near the baseline without ammonia. With ammonia, expect R_f ~0.3–0.4.

-

-

Major Impurities:

-

Unreacted Nitrile: High R_f (Non-polar).

-

Aluminum Salts: If the quench was inefficient (gray/white sludge).

-

Dimeric Secondary Amines: Common side product in reductive aminations.

-

Protocol 1: Chemo-Selective Acid-Base Extraction

Target Audience: Process Chemists scaling up >5g.

This method utilizes the pKa differential to separate the amine from neutral organic impurities (unreacted starting material) and acidic byproducts without chromatography.

Reagents

-

Hydrochloric Acid (1M and 6M)

-

Sodium Hydroxide (2M or 10M)

-

Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)

Step-by-Step Workflow

-

Dissolution: Dissolve the crude oily residue in MTBE (10 mL/g of crude). MTBE is preferred over DCM here to avoid emulsion formation during basification.

-

Acid Extraction (The Capture):

-

Extract the organic phase twice with 1M HCl (3 eq. relative to amine).[2][3][4][5][6][7][8][9][10][11][12]

- ) and moves to the aqueous phase. Neutral impurities (nitriles, chroman core debris) remain in the MTBE.

-

Discard the organic (MTBE) layer after verifying the product is in the aqueous layer (LC-MS check).

-

-

The Wash:

-

Wash the acidic aqueous layer once with fresh MTBE to remove entrained neutrals.

-

-

Basification (The Release):

-

Cool the aqueous phase to 0°C.

-

Slowly adjust pH to >12 using 10M NaOH . The solution will become cloudy as the free base oils out.

-

-

Extraction:

-

Extract the basic aqueous mixture three times with DCM .

-

-

Drying:

-

Dry combined DCM layers over anhydrous

.[2] -

Critical: Do not use acidic drying agents (like silica) or prolonged exposure to air (carbamate formation).

-

-

Concentration: Rotary evaporate to yield the Purified Free Base (Yellow Oil) .

Protocol 2: Flash Column Chromatography (Amine-Modified)

Target Audience: Medicinal Chemists requiring >98% purity.

If the acid-base extraction yields <95% purity, flash chromatography is required. Standard silica degrades amines; therefore, a basic modifier is mandatory.

Stationary Phase & Solvent System

-

Column: High-performance spherical silica (20–40 µm).

-

Mobile Phase A: Dichloromethane (DCM).

-

Mobile Phase B: 10:1 Methanol : Ammonium Hydroxide (28%

).-

Note: Premixing the ammonia into the methanol is crucial to ensure a constant modifier concentration.

-

Gradient Table

| Time (CV) | % Mobile Phase B | Description |

| 0–2 | 0% | Elute non-polar impurities (starting materials). |

| 2–5 | 0% → 5% | Ramp up polarity. |

| 5–15 | 5% → 20% | Product Elution Window (Expect product at ~12–15% B). |

| 15–18 | 20% → 100% | Wash column. |

Technical Insight: The ammonium hydroxide competes with the amine for the acidic silanol sites on the silica gel, sharpening the peak shape and preventing irreversible adsorption (yield loss).

Protocol 3: Salt Formation (Hydrochlorination)

Target Audience: Formulation Scientists and Storage.

The free base is an oil prone to oxidation. Converting it to the hydrochloride salt yields a stable, crystalline solid.

Crystallization Procedure

-

Dissolve the purified free base (from Protocol 1 or 2) in a minimal amount of anhydrous Ethanol or Diethyl Ether .

-

Cool to 0°C.

-

Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).

-

Observation: Immediate formation of a white precipitate.

-

-

Stir at 0°C for 30 minutes.

-

Filter the solid under nitrogen/argon.

-

Wash the cake with cold pentane or diethyl ether.

-

Dry under high vacuum to obtain (6-Fluorochroman-3-yl)methanamine Hydrochloride .

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate purification path based on crude purity and end-use requirements.

Figure 1: Decision tree for the purification of (6-Fluorochroman-3-yl)methanamine, prioritizing bulk extraction before chromatographic polishing.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Streaking on TLC/Column | Interaction with silica silanols. | Increase |

| Low Yield after Acid-Base | Amine trapped in aqueous phase. | Ensure pH > 12 during basification. Salt out the aqueous phase with NaCl to push the amine into the organic layer. |

| Product is an Oil, not Solid | Residual solvent or free base form.[11] | Form the HCl or Oxalate salt. Triturate the oil with cold pentane to induce crystallization. |

| "Ghost" Peak in NMR | Carbamate formation ( | The amine reacts with atmospheric |

References

-

General Synthesis of Chroman-3-ylmethanamines

- Methodology: Reductive amination and cyclization str

-

Source:

-

Flash Chromatography of Primary Amines

- Technique: Use of DCM/MeOH/Ammonia gradients to prevent tailing.

-

Source:

-

Acid-Base Workup Efficiency

- Data: pKa and LogP correlations for extraction optimiz

-

Source:

-

Fluorinated Chroman Derivatives

- Context: Synthesis of 6-fluorochroman intermedi

-

Source:

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. glenresearch.com [glenresearch.com]

- 6. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]

- 7. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. obrnutafaza.hr [obrnutafaza.hr]

- 11. rsc.org [rsc.org]

- 12. 205744-17-8|(6-Fluoropyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

Application Note: (6-Fluorochroman-3-YL)methanamine in Medicinal Chemistry and CNS Drug Design

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound Identifiers: CAS 133708-28-8 (Free Base) | CAS 133708-30-2 (HCl Salt)

Executive Summary

(6-Fluorochroman-3-yl)methanamine is a highly privileged, conformationally restricted building block widely utilized in modern drug discovery. The chroman (benzopyran) core serves as a rigidified bioisostere for acyclic phenolic ethers, tetralins, and indoles, making it a cornerstone in the design of Central Nervous System (CNS) therapeutics. The strategic placement of a fluorine atom at the C6 position and a methanamine vector at the C3 position provides an optimal balance of metabolic stability, lipophilicity, and target engagement—particularly for G-Protein Coupled Receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors [1].

This application note synthesizes the chemical rationale behind this scaffold, details its pharmacokinetic advantages, and provides field-proven, self-validating experimental protocols for incorporating it into lead optimization campaigns.

Chemical Rationale & Pharmacophore Profiling

The "Magic Methyl" Equivalent: The Role of 6-Fluoro Substitution

In medicinal chemistry, the unadorned chroman ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically via para-hydroxylation relative to the ether oxygen (the C6 position). By installing a fluorine atom at C6, chemists achieve a dual advantage:

-

Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) effectively blocks CYP-mediated aromatic oxidation, significantly extending the compound's biological half-life.

-

Lipophilicity & BBB Penetration: Fluorination increases the overall lipophilicity (LogP) of the scaffold without adding significant steric bulk (Van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å). This is critical for CNS drugs that must cross the blood-brain barrier (BBB).

The 3-Methanamine Vector

The primary amine extended by a single methylene spacer from the C3 chiral center acts as the primary pharmacophore for binding to the highly conserved aspartate (Asp) residue found in the orthosteric binding pocket of monoaminergic GPCRs.

Physicochemical Comparison

| Property | Chroman-3-ylmethanamine | (6-Fluorochroman-3-yl)methanamine | Medicinal Chemistry Rationale |

| Aromatic Oxidation Risk | High (C6 is an electron-rich para-position) | Low (C6 is blocked by Fluorine) | Enhances microsomal stability and in vivo half-life. |

| Lipophilicity (cLogP) | ~1.5 | ~1.8 | Improved passive diffusion across the Blood-Brain Barrier. |

| Amine Basicity (pKa) | ~9.5 | ~9.2 | The electron-withdrawing inductive effect of fluorine slightly lowers the pKa, optimizing the ratio of ionized/unionized species at physiological pH (7.4) for better membrane permeability. |

Mechanistic Pathways & Target Engagement

The scaffold is most prominently utilized in the development of 5-HT1A receptor antagonists/agonists and monoamine oxidase (MAO) inhibitors [2]. The chroman core mimics the indole ring of serotonin, while the 3-methanamine projects into the binding site to form a critical salt bridge.

Caption: Pharmacophore mapping of (6-Fluorochroman-3-yl)methanamine within a generic monoaminergic GPCR.

Experimental Protocols

To integrate (6-Fluorochroman-3-yl)methanamine into a drug discovery pipeline, robust synthetic methodologies are required. Below are two highly optimized, self-validating protocols for derivatizing this building block.

Protocol A: Reductive Amination (Hit-to-Lead Expansion)

Purpose: To synthesize secondary or tertiary amines by coupling the primary amine of (6-Fluorochroman-3-yl)methanamine with diverse aldehydes/ketones. Causality & Logic: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild reducing agent that requires a slightly acidic environment. It selectively reduces the in situ generated iminium ion without reducing the unreacted aldehyde, minimizing side products. It also avoids the generation of highly toxic cyanide byproducts associated with NaBH₃CN.

Materials:

-

(6-Fluorochroman-3-yl)methanamine (Free base or HCl salt)

-

Target Aldehyde/Ketone (1.1 equivalents)

-

NaBH(OAc)₃ (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (if using the free base) or N,N-Diisopropylethylamine (DIPEA) (if using the HCl salt)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve (6-Fluorochroman-3-yl)methanamine (1.0 mmol) in 10 mL of anhydrous DCM.

-

Free-basing (Conditional): If utilizing the HCl salt (CAS 133708-30-2), add DIPEA (1.2 mmol) and stir for 10 minutes at room temperature to liberate the free amine.

-

Imine Formation: Add the target aldehyde (1.1 mmol). If using the free base directly, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours. Validation Check: Monitor the disappearance of the starting amine via TLC (Ninhydrin stain).

-

Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes to control the mild exotherm.

-

Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-